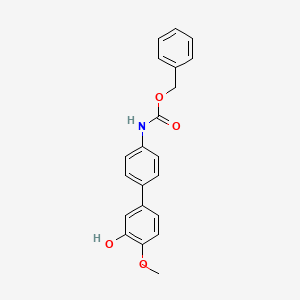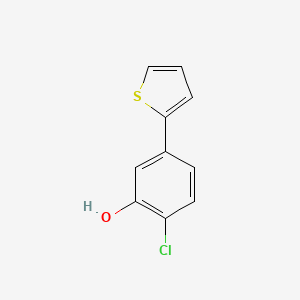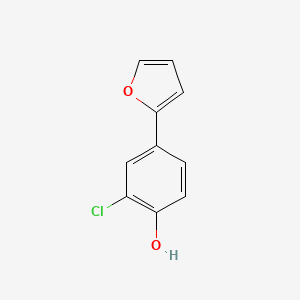
4-(4-Cbz-Aminopheny)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% (4-Cbz-AMP) is an organic compound that is used in various scientific research applications. It is a versatile compound due to its ability to be used as a starting material in a wide range of syntheses and its ability to act as a catalyst or reagent in many biochemical and physiological processes. 4-Cbz-AMP is a valuable tool for researchers due to its advantageous properties and wide range of applications.
Scientific Research Applications
4-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% is used in a wide range of research applications. It is used in the synthesis of other compounds, such as peptides, peptidomimetics, and other bioactive molecules. 4-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% is also used in the development of drug delivery systems, as well as in the synthesis of fluorescent probes for biological imaging. It is also used in the synthesis of catalysts for catalytic hydrogenation reactions.
Mechanism of Action
4-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% acts as a nucleophile in a wide variety of biochemical and physiological processes. It is able to react with a variety of electrophiles, such as carbonyl compounds, and can be used as a catalyst in various reactions. 4-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% can also act as a reagent to form covalent bonds with other molecules.
Biochemical and Physiological Effects
4-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450, and can also act as an antioxidant. In addition, 4-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% has been shown to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
4-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is also a versatile compound that can be used for a wide range of syntheses and biochemical and physiological processes. The main limitation of 4-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% is that it is not very stable and can be degraded by light and air.
Future Directions
There are a number of potential future directions for 4-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% research. These include further exploration of its biochemical and physiological effects, development of novel drug delivery systems, and use of 4-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% as a catalyst in a wide range of reactions. Additionally, further research into the synthesis of 4-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% and its derivatives could lead to the development of new and improved compounds with enhanced properties. Finally, research into the mechanism of action of 4-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% could lead to a better understanding of its biochemical and physiological effects.
Synthesis Methods
4-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% can be synthesized from 2-methoxyphenol and 4-chlorobenzyl chloride. The synthesis involves a nucleophilic aromatic substitution reaction, in which the 4-chlorobenzyl chloride acts as the electrophile and the 2-methoxyphenol acts as the nucleophile. The reaction is carried out in an aqueous solution of sodium hydroxide and the product is isolated by extraction with ethyl acetate.
properties
IUPAC Name |
benzyl N-[4-(4-hydroxy-3-methoxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-25-20-13-17(9-12-19(20)23)16-7-10-18(11-8-16)22-21(24)26-14-15-5-3-2-4-6-15/h2-13,23H,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFJXTULGRVEDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[4-(4-hydroxy-3-methoxyphenyl)phenyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380496.png)
![2-Methoxy-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380501.png)
![2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380507.png)
![2-Methoxy-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380513.png)
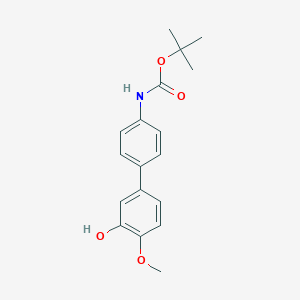
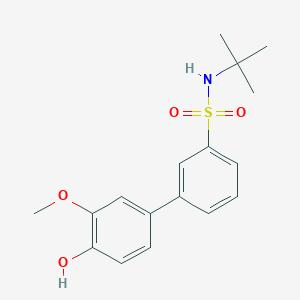
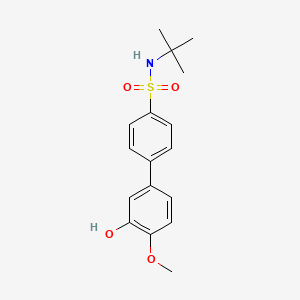
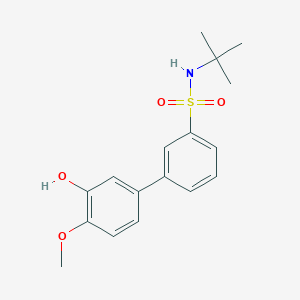
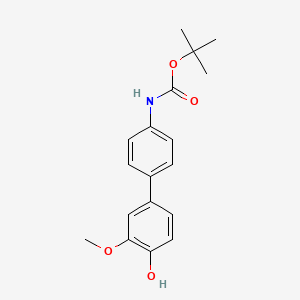
![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380563.png)
